molecular formula C14H9ClFIO2 B566889 (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone CAS No. 1233025-91-6

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Cat. No. B566889
M. Wt: 390.577
InChI Key: QUAJMLDTSRPLFJ-UHFFFAOYSA-N
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Description

“(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 1233025-91-6 . It has a linear formula of C14H9ClFIO2 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.58 . It’s a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Studies have showcased the versatility of related compounds in synthetic chemistry, highlighting methods for the stereoselective synthesis of difunctionalized azabicyclohexanes, which could be relevant to the manipulation or synthesis of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone derivatives. These methods involve rearrangements initiated by Selectfluor and Deoxo-Fluor, demonstrating the compound's potential as a precursor in organic synthesis and the creation of biologically active molecules (Krow et al., 2004).

Material Science and Crystallography

  • The role of non-covalent interactions in the crystal packing of derivatives similar to our compound of interest has been investigated, indicating the importance of lone pair-π interaction and halogen bonding. These studies provide insights into the molecular conformations and stability, essential for designing materials with desired physical properties (Sharma et al., 2019).

Radiolabeling and Imaging Applications

  • The potential of structurally related compounds for use in positron emission tomography (PET) imaging of neurological conditions, such as Parkinson's disease, has been explored. This suggests the possibility of adapting (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone for radiolabeling and imaging applications, aiding in the diagnosis and study of disease processes (Wang et al., 2017).

Antimicrobial and Antifungal Activity

  • Research on derivatives indicates the exploration of antimicrobial and antifungal activities, suggesting that (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone could serve as a backbone for developing new antimicrobial agents. The synthesis and evaluation of related compounds have shown promising antimicrobial activity, hinting at the potential for this compound to contribute to the field of medicinal chemistry (Chaudhari, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(5-chloro-2-iodophenyl)-(2-fluoro-6-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAJMLDTSRPLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680694
Record name (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

CAS RN

1233025-91-6
Record name (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor at room temperature was added 2 (67.6 kg, 179 mol) and MTBE (344 L). The mixture was warmed to 40° C. and stirred for 30 min until solids fully dissolved. The mixture was then cooled to 25 to 30° C. Sodium methoxide as a 25% w/w solution in methanol (45.2 kg, 209 mol) was added over a minimum of 90 min at 25 to 30° C. The reaction mixture was stirred for at least 2 h until >99.0% conversion was obtained by HPLC analysis. Water (483 L) was added slowly over 30 min while maintaining the temperature between 20 and 25° C. The layers were separated and the aqueous phase was extracted with MTBE (77 L). The combined organic extracts were washed with a dilute brine solution (38 kg NaCl in 342 L water). The organic layer was filtered, washed with water (242 L) and the organic phase was filtered. The resulting organic phase was concentrated until 360 L of solvent were removed while maintaining the internal temperature below 70° C. Isobutanol (302 L) was added and the mixture was concentrated while maintaining the internal temperature below 70° C. until 307 L of solvent were removed. A second portion of isobutanol (330 L) was added and the mixture was concentrated while maintaining the internal temperature below 70° C. until 210 L of solvent were removed. The mixture was heated to 60 to 85° C. until a clear solution was obtained and cooled to 50° C. A slurry of seed crystals (50 g in 150 mL isobutanol) was added and the mixture was cooled to 40° C. A second slurry of seed crystals (30 g in 60 mL isobutanol) was added and the mixture was cooled to 20 to 25° C. over a minimum of 3 h. The resulting mixture was stirred an additional 2 h. The mixture was filtered and washed with isobutanol (2×65 L). The resulting wet cake was dried at 20 to 35° C. under vacuum to provide 50.9 kg of crude 3. Into a separate reactor was charged crude 3 and isobutanol (69 L). The mixture was heated to 75 to 80° C. until a clear solution was obtained. The reaction mixture was cooled to 55° C. and a slurry of seed crystals (50 g in 500 mL isobutanol) was added. The mixture was stirred for 30 min at 55° C., cooled to 20 to 25° C. over a minimum of 3 h and stirred an additional 2 h. The mixture was filtered and washed with isobutanol (2×31 L). The wet cake was dried under vacuum at 40° C. to provide 46.0 kg (66% yield) of purified 3. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, J=8.2 Hz, 1H), 7.42 (m, 2H), 7.13 (dd, J=2.3, 8.2 Hz), 6.76 (m, 2H), 3.73 (s, 3H); MS (ESI) m/z 391.2 (M+H+, 30%).
Name
Quantity
67.6 kg
Type
reactant
Reaction Step One
Name
Quantity
344 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
69 L
Type
solvent
Reaction Step Six
Name
Quantity
483 L
Type
solvent
Reaction Step Seven

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